3-Ethylsulfonylpiperidine

Description

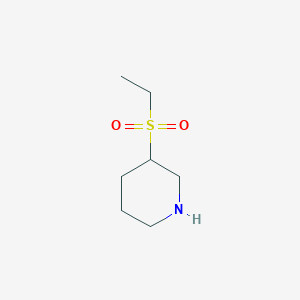

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2S |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

3-ethylsulfonylpiperidine |

InChI |

InChI=1S/C7H15NO2S/c1-2-11(9,10)7-4-3-5-8-6-7/h7-8H,2-6H2,1H3 |

InChI Key |

WHUBOZFPOYDNFU-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1CCCNC1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 3 Ethylsulfonylpiperidine

Detailed Vibrational Spectroscopy for Conformational Insight (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers profound insights into the molecular structure and conformational preferences of 3-Ethylsulfonylpiperidine. ksu.edu.saarxiv.org These methods probe the vibrational modes of the molecule, which are sensitive to the local chemical environment and geometry. youtube.com For a molecule like this compound, specific vibrational bands, particularly those associated with the sulfonyl group and the piperidine (B6355638) ring, can serve as diagnostic markers for conformational analysis.

In IR spectroscopy, a vibrational mode is active only if it induces a change in the molecular dipole moment. arxiv.org Conversely, Raman spectroscopy detects vibrational modes that cause a change in the polarizability of the molecule. arxiv.org This complementarity is crucial for a comprehensive vibrational assignment. youtube.com

The ethylsulfonyl group gives rise to characteristic strong absorption bands in the IR spectrum. The symmetric and asymmetric stretching vibrations of the S=O bonds are particularly informative. These typically appear in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The precise frequencies of these modes can be influenced by the conformation of the substituent. For instance, the orientation of the sulfonyl group (axial vs. equatorial) relative to the piperidine ring can affect bond strengths and vibrational coupling, leading to shifts in these characteristic frequencies.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch | 3300 - 3500 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| S=O Asymmetric Stretch | 1300 - 1350 | IR (Strong) |

| S=O Symmetric Stretch | 1120 - 1160 | IR (Strong) |

| C-N Stretch | 1020 - 1250 | IR |

| C-S Stretch | 600 - 800 | IR, Raman |

Solution-State Nuclear Magnetic Resonance (NMR) Studies for Conformation and Dynamics

Solution-state NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. dongguk.edu For this compound, NMR can elucidate the preferred conformation of the piperidine ring and the orientation of the ethylsulfonyl group.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for mapping out the connectivity and spatial relationships within the molecule. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment reveals scalar (J-coupling) interactions between protons, typically over two to three bonds. wikipedia.org For this compound, COSY spectra would be used to trace the connectivity of the protons around the piperidine ring, helping to assign signals for H2, H3, H4, H5, and H6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. sdsu.edu This provides a clear map of which protons are attached to which carbon atoms in the piperidine ring and the ethylsulfonyl side chain, confirming assignments made from 1D spectra. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for conformational analysis as it detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. mdpi.com By analyzing the cross-peaks in a NOESY spectrum, one can determine the relative orientation of different parts of the molecule. researchgate.net For example, the presence of NOE cross-peaks between the protons of the ethylsulfonyl group and specific axial or equatorial protons on the piperidine ring would provide definitive evidence for the preferred conformation (axial vs. equatorial) of the substituent. mdpi.com

Table 2: Application of 2D NMR Techniques to this compound

| NMR Experiment | Information Gained | Application to this compound |

| COSY | ¹H-¹H scalar coupling (connectivity through bonds) | Assign protons on the piperidine ring (H2 through H6) and ethyl group. |

| HSQC | ¹H-¹³C one-bond correlation | Link each proton to its directly attached carbon atom. |

| NOESY | ¹H-¹H spatial proximity (through-space correlations) | Determine axial/equatorial preference of the ethylsulfonyl group and the chair conformation of the ring. |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Confirm assignments and connectivity across the molecule. |

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes, such as the ring inversion of the piperidine chair conformers. ox.ac.ukox.ac.uk At room temperature, if the interconversion between the axial and equatorial conformers is fast on the NMR timescale, the observed spectrum will show averaged signals for the ring protons. oxinst.com

By lowering the temperature, this interconversion can be slowed down. ox.ac.uk At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given proton will broaden and eventually split into two distinct signals, one for each conformer. oxinst.com Analyzing the spectra at different temperatures allows for the determination of the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of the conformational equilibrium. oxinst.com This provides quantitative information on the relative stability of the axial and equatorial conformers.

Solid-State X-ray Crystallography of this compound and its Crystal Forms

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution. nih.gov By diffracting X-rays off a single crystal of this compound, a three-dimensional map of electron density can be generated, from which the precise positions of all atoms can be determined. nih.gov This technique would definitively establish the bond lengths, bond angles, and torsional angles of the molecule, confirming the chair conformation of the piperidine ring and the exact orientation (axial or equatorial) of the ethylsulfonyl substituent in the crystalline state. mdpi.com

Furthermore, molecules can sometimes crystallize in multiple different arrangements, a phenomenon known as polymorphism. researchgate.net These different crystal forms, or polymorphs, can exhibit different molecular conformations or intermolecular interactions (e.g., hydrogen bonding). researchgate.net A comprehensive study would involve screening for different polymorphs of this compound and solving their crystal structures to understand how crystal packing forces might influence its conformation. researchgate.net

Table 3: Hypothetical Crystallographic Data for a Polymorph of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.93 |

| b (Å) | 10.97 |

| c (Å) | 14.80 |

| β (°) | 98.62 |

| Volume (ų) | 900.1 |

| Z (molecules/unit cell) | 4 |

| Conformation | Chair, Equatorial Substituent |

Chiral Separation Techniques and Spectroscopic Purity Assessment for Enantiomers

The presence of a stereocenter at the C3 position makes this compound a chiral molecule, existing as a pair of enantiomers (R and S). The separation of these enantiomers is crucial for studying their individual properties. Chiral chromatography is the most common method for achieving this separation. nih.gov

Techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are highly effective. mdpi.commdpi.com CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for this purpose. mdpi.com Another approach involves derivatizing the racemic mixture with a chiral agent to form diastereomers, which can then be separated on a standard (achiral) chromatography column. nih.gov

Once separated, the enantiomeric purity (or enantiomeric excess, ee) must be assessed. This is typically done using the same chiral chromatography method developed for the separation. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the purity. Spectroscopic methods, such as NMR using chiral shift reagents or chiral solvating agents, can also be employed. These reagents interact with the enantiomers to induce diastereomeric complexes, which can result in separate, distinguishable signals for the R and S enantiomers in the NMR spectrum, allowing for their quantification.

Table 4: Common Techniques for Chiral Analysis of this compound

| Technique | Principle | Purpose |

| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP). mdpi.com | Separation of R and S enantiomers. |

| Capillary Electrophoresis (CE) | Use of chiral selectors (e.g., cyclodextrins) in the running buffer. nih.gov | Analytical separation of enantiomers. |

| NMR with Chiral Reagents | Formation of diastereomeric complexes that have distinct NMR spectra. | Assessment of enantiomeric purity. |

| Pre-column Derivatization | Reaction with a chiral agent to form separable diastereomers. nih.gov | Preparative or analytical separation on achiral columns. |

Reactivity and Derivatization Chemistry of 3 Ethylsulfonylpiperidine

Transformations at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of 3-ethylsulfonylpiperidine is a primary site for chemical modification. Its nucleophilic nature allows for a variety of reactions, particularly alkylation and acylation, which are fundamental for diversifying the molecular scaffold.

The nitrogen atom of the piperidine ring readily undergoes alkylation with various alkyl halides. This reaction is a common strategy to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule. For instance, derivatives of 3-sulfonylpiperidine have been shown to undergo N-alkylation. An example from patent literature describes the alkylation of a complex piperidine-3-sulfonyl-containing compound with a 3,3-dimethyl-butyl group, highlighting the accessibility and reactivity of the piperidine nitrogen for such transformations. google.com

Similarly, acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can alter the molecule's polarity and hydrogen bonding capabilities. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of secondary amines in piperidine rings suggests that these reactions are feasible and would proceed under standard acylation conditions.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidine Derivatives

| Reaction Type | Reagent Example | Product Functional Group |

| N-Alkylation | Alkyl halide (e.g., Iodomethane) | Tertiary amine |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Amide |

Note: This table represents general reactions of piperidine moieties and are expected to be applicable to this compound.

Beyond simple alkylation and acylation, the piperidine nitrogen serves as a key handle for more complex scaffold diversification. N-arylation, for example, can be accomplished through Buchwald-Hartwig amination or other cross-coupling methodologies. Such modifications can introduce aromatic systems, significantly expanding the structural diversity and potential applications of the resulting compounds.

Furthermore, the nitrogen atom can be incorporated into more complex heterocyclic systems through reactions with bifunctional electrophiles. These strategies are pivotal in medicinal chemistry for the generation of novel molecular architectures with potentially enhanced biological activities.

Reactions Involving the Sulfonyl Group

The ethylsulfonyl group is a robust and generally stable functional group. However, under specific conditions, it can participate in chemical transformations, offering another avenue for derivatization.

The sulfonyl group is generally resistant to reduction. However, powerful reducing agents or catalytic hydrogenation under harsh conditions could potentially reduce the sulfone to a sulfoxide (B87167) or even a sulfide. Such transformations would dramatically alter the electronic properties and geometry of the sulfur center. Modifications of the ethyl group attached to the sulfonyl moiety are less common without affecting the sulfonyl group itself.

The sulfur atom in the ethylsulfonyl group is highly oxidized and electrophilic. It is, in principle, susceptible to nucleophilic attack. However, the sulfonyl group is a poor leaving group, making direct nucleophilic substitution at the sulfur atom challenging. Reactions of piperidine-3-sulfonyl chloride hydrochloride with nucleophiles like amines have been noted, suggesting the potential for the sulfonyl moiety to react under certain conditions.

Electrophilic attack on the sulfonyl group is unlikely due to the electron-deficient nature of the sulfur atom and the surrounding oxygen atoms. The oxygen atoms themselves possess lone pairs but their basicity is significantly reduced by delocalization onto the sulfur atom.

Functionalization of the Piperidine Ring at Carbon Centers

Direct functionalization of the carbon atoms of the piperidine ring in this compound presents a synthetic challenge due to the relatively unactivated nature of the C-H bonds. However, modern synthetic methods offer potential routes for such transformations.

Methodologies such as C-H activation, often mediated by transition metal catalysts, could potentially be employed to introduce substituents at various positions on the piperidine ring. The directing effect of the sulfonyl group or a functional group installed on the nitrogen could guide the regioselectivity of such reactions. While specific examples for this compound are scarce, the field of C-H functionalization is rapidly advancing and offers promising strategies for the direct modification of the piperidine core.

Table 2: Potential Methods for Piperidine Ring Functionalization

| Position | Method | Potential Reagent/Catalyst |

| C2/C6 | Directed metalation-trapping | Organolithium base / Electrophile |

| C4 | Late-stage C-H functionalization | Transition metal catalyst |

Note: This table outlines general strategies for piperidine functionalization and their application to this compound would require experimental validation.

C-H Activation Methodologies

Direct C-H activation is a powerful tool for the functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalization. In the context of this compound, the piperidine ring presents several C-H bonds that could potentially be targeted for activation. The presence of the nitrogen atom and the ethylsulfonyl group can influence the regioselectivity of such reactions.

While specific C-H activation studies on this compound are not extensively documented, the broader field of C-H activation in N-heterocycles provides a strong basis for predicting its reactivity. The nitrogen atom in the piperidine ring can act as an endogenous directing group, facilitating the activation of adjacent C-H bonds (α to the nitrogen). However, the presence of the bulky and electron-withdrawing ethylsulfonyl group at the 3-position may sterically hinder access to the α-C-H bonds at C2 and C4 and electronically deactivate them.

Alternatively, C-H activation could be directed to other positions on the ring. For instance, β-C–H functionalization of cyclic amines has been achieved through the formation of enamine or enamide intermediates. researchgate.net A transition metal-free strategy for the dehydrogenative β-sulfonylation of tertiary cyclic amines has been described, which installs an enaminyl sulfone functionality. researchgate.net While this applies to tertiary amines, it highlights the possibility of functionalizing the piperidine ring at a position beta to the nitrogen.

Hypothetical Data on Regioselectivity in C-H Activation:

The following interactive table illustrates the potential outcomes of a hypothetical directed C-H activation reaction on an N-protected derivative of this compound. The directing group (DG) on the nitrogen would play a crucial role in determining the site of functionalization.

| Directing Group (DG) | Catalyst System | Predominant Position of C-H Activation | Hypothetical Yield (%) |

| Pyridyl | [Rh(III)Cp*Cl2]2 | C2 (α-position) | 65 |

| Picolinamide | [Pd(OAc)2] | C4 (α-position, less hindered) | 70 |

| N-alkoxycarbonyl | [Ru(p-cymene)Cl2]2 | C5 (γ-position) | 55 |

Metal-Catalyzed Cross-Coupling Reactions and Heterofunctionalization

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions would typically require prior conversion into a suitable derivative, such as a halide or triflate, to act as the electrophilic partner in the coupling.

Common cross-coupling reactions that could be envisaged for derivatives of this compound include the Suzuki-Miyaura coupling (with boronic acids), the Buchwald-Hartwig amination (with amines), and the Sonogashira coupling (with terminal alkynes). The success of these reactions would depend on the stability of the this compound scaffold under the reaction conditions and the ability to selectively introduce a leaving group onto the piperidine ring.

For instance, a bromo-derivative of this compound, which could potentially be synthesized, would be a versatile substrate for various palladium-catalyzed cross-coupling reactions. The ethylsulfonyl group, being robust, is expected to be well-tolerated under many cross-coupling conditions.

Hypothetical Examples of Cross-Coupling Reactions:

This interactive table presents hypothetical cross-coupling reactions of a 4-bromo-3-ethylsulfonylpiperidine derivative, showcasing the potential for diversification of this scaffold.

| Coupling Partner | Catalyst | Ligand | Base | Product | Hypothetical Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | 4-Phenyl-3-ethylsulfonylpiperidine | 85 |

| Aniline | Pd2(dba)3 | Xantphos | Cs2CO3 | 4-(Phenylamino)-3-ethylsulfonylpiperidine | 78 |

| Phenylacetylene | PdCl2(PPh3)2/CuI | - | Et3N | 4-(Phenylethynyl)-3-ethylsulfonylpiperidine | 80 |

Stereoselective Transformations and Regioselective Reactions of this compound

The stereochemistry of the piperidine ring and the presence of a substituent at the 3-position are crucial factors in determining the outcome of its reactions. The ethylsulfonyl group is a bulky substituent that is likely to exert significant steric control, directing incoming reagents to attack the piperidine ring from the less hindered face. This can lead to high levels of diastereoselectivity in reactions such as reductions, alkylations, and cycloadditions.

For instance, the reduction of a ketone at a position on the piperidine ring would likely proceed with high stereoselectivity, with the hydride reagent approaching from the side opposite to the ethylsulfonyl group. Similarly, in reactions involving the nitrogen atom, such as N-alkylation, the conformation of the piperidine ring will be influenced by the 3-substituent, which in turn will affect the stereochemical outcome if a new stereocenter is formed.

Regioselectivity in the functionalization of this compound is also a key consideration. In electrophilic aromatic substitution-type reactions on a derivative where the piperidine is part of a larger aromatic system (e.g., a tetrahydroquinoline), the ethylsulfonyl group would act as a deactivating, meta-directing group. On the saturated piperidine ring, the regioselectivity of reactions such as deprotonation and subsequent electrophilic trapping would be influenced by both the nitrogen atom and the 3-substituent.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is fundamental to predicting and controlling the reactivity of this compound. While specific mechanistic studies on this compound are scarce, the mechanisms of the reactions discussed above have been extensively studied for related systems.

In C-H activation reactions, the mechanism would likely involve the coordination of a transition metal to the nitrogen's directing group, followed by the oxidative addition of a C-H bond to the metal center. The regioselectivity would be determined by the stability of the resulting metallacycle.

For metal-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition of the organohalide to the low-valent metal catalyst, followed by transmetalation with the coupling partner and reductive elimination to afford the product and regenerate the catalyst. The electronic and steric properties of the this compound derivative would influence the rates of these individual steps.

In stereoselective transformations, mechanistic understanding relies on conformational analysis of the piperidine ring. The chair conformation is generally the most stable for a piperidine ring. The bulky ethylsulfonyl group at the 3-position would likely prefer an equatorial position to minimize steric interactions. This conformational preference would be a key factor in dictating the stereochemical outcome of reactions. Computational studies could provide valuable insights into the transition states of potential reactions, helping to rationalize the observed stereoselectivities.

Computational and Theoretical Chemistry of 3 Ethylsulfonylpiperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the conformational preferences and reactivity of 3-Ethylsulfonylpiperidine.

The piperidine (B6355638) ring of this compound can adopt several conformations, with the chair form being the most stable. The orientation of the ethylsulfonyl substituent—either axial or equatorial—gives rise to two primary chair conformers. DFT calculations are employed to determine the geometries and relative energies of these conformers. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Equatorial | 0.00 |

| Axial | 2.5 - 4.0 |

| Twist-Boat | 5.0 - 6.5 |

Note: These values are representative and would be precisely determined through DFT calculations.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. wuxibiology.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

From the HOMO and LUMO energies, various reactivity indices can be calculated. These global reactivity descriptors provide a quantitative measure of the molecule's chemical behavior. mdpi.com

Table 2: Hypothetical FMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -7.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.7 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 7.2 | Energy required to remove an electron |

| Electron Affinity (A) | 0.5 | Energy released upon gaining an electron |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.35 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.30 | Reciprocal of hardness, indicates reactivity |

These values are illustrative and would be derived from DFT calculations.

Analysis of the FMOs would likely show that the HOMO is localized on the piperidine nitrogen and the sulfur atom, suggesting these are the primary sites for nucleophilic attack. The LUMO is expected to be distributed over the sulfonyl group, indicating its role in accepting electrons in electrophilic reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. mdpi.com MD simulations are particularly useful for exploring the conformational flexibility of this compound and the influence of its environment, such as a solvent. rsc.org

By simulating the molecule in a solvent box (e.g., water), one can observe the transitions between different conformations and the stability of the equatorial versus axial forms in a solvated state. researchgate.net These simulations also reveal the nature of solute-solvent interactions, such as hydrogen bonding between the piperidine nitrogen or the sulfonyl oxygens and water molecules. mdpi.com The radial distribution functions derived from MD simulations can provide detailed information about the structuring of the solvent around the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Principles (Methodological Considerations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. wikipedia.orgresearchgate.net The fundamental principle is that the structure of a molecule determines its properties and activities. nih.gov

For this compound, a QSAR/QSPR study would involve several key steps:

Data Set Selection : A collection of compounds structurally related to this compound with known biological activities or properties is required.

Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for each molecule in the dataset.

Variable Selection : Statistical methods are used to select the most relevant descriptors that correlate with the observed activity or property.

Model Construction : A mathematical model is built using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms.

Validation : The predictive power of the model is rigorously assessed using internal and external validation techniques. mdpi.com

Such models could predict, for instance, the binding affinity of this compound derivatives to a specific biological target or their solubility.

Ligand-Protein Docking Studies: Methodological Aspects and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

A docking study of this compound would involve:

Preparation of the Receptor and Ligand : This includes obtaining the 3D structure of the target protein and generating a low-energy conformation of this compound.

Defining the Binding Site : The active site of the protein is identified, often from experimental data or predictive algorithms.

Docking Simulation : A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis : The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

For this compound, the piperidine nitrogen could act as a hydrogen bond acceptor or donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. The ethyl group and the piperidine ring can engage in hydrophobic interactions. The specific interactions would depend on the amino acid composition of the target protein's binding site.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to explore the potential chemical reactions of this compound and to elucidate their mechanisms. nih.gov By mapping the potential energy surface for a proposed reaction, it is possible to identify the transition states—the high-energy structures that connect reactants and products. mdpi.com

DFT calculations are commonly used to locate transition states and calculate their energies. This information allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, one could computationally investigate the N-alkylation of the piperidine ring or reactions involving the sulfonyl group. This predictive capability is invaluable for understanding the chemical stability and reactivity of the compound under various conditions.

Molecular Interactions and Biological Target Engagement of 3 Ethylsulfonylpiperidine

Exploration of Molecular Binding Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

There is no available research detailing the molecular binding modes of 3-Ethylsulfonylpiperidine with any biological macromolecules. Computational docking studies or experimental structural biology data, such as X-ray crystallography or NMR spectroscopy, which would elucidate these interactions, have not been published.

Enzyme Inhibition Studies (Biochemical and In Vitro Mechanistic Insights)

No specific enzyme inhibition data, such as IC50 or Ki values, for this compound has been reported in the scientific literature. While studies exist for structurally related sulfonamides and piperidine-containing compounds, this information cannot be extrapolated to definitively describe the activity of this compound without direct experimental evidence.

Receptor Binding Assays (In Vitro Affinity and Selectivity)

Similarly, there is a lack of data from in vitro receptor binding assays for this compound. Information regarding its affinity (Kd or Ki values) and selectivity for any specific receptor targets is not available in the public domain.

Structure-Activity Relationship (SAR) Investigations for Target Binding Affinity

Without primary data on the biological activity of this compound and a series of its analogs, no structure-activity relationship (SAR) studies can be conducted or reported. SAR investigations are contingent on comparing the biological activities of structurally related molecules to identify key chemical features responsible for their effects.

Mechanistic Insights into Cellular Pathway Modulation (Molecular Level, In Vitro Cellular Assays)

There are no published in vitro cellular assay results that would provide mechanistic insights into how this compound might modulate any cellular pathways.

This compound as a Chemical Probe for Elucidating Biological Pathways

Given the absence of characterized biological activity and target engagement, this compound has not been utilized as a chemical probe in any published research to elucidate biological pathways.

Advanced Analytical Methodologies for 3 Ethylsulfonylpiperidine

Development of Hyphenated Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for achieving the high sensitivity and selectivity required for trace analysis. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and widely used hyphenated techniques in pharmaceutical analysis for monitoring trace-level impurities. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Given the polarity imparted by the sulfonyl group and the secondary amine in the piperidine (B6355638) ring, reverse-phase LC-MS/MS is a highly suitable technique. An electrospray ionization (ESI) source in positive ion mode would likely be employed, as the piperidine nitrogen is readily protonated. The development of an LC-MS/MS method would involve the optimization of both chromatographic separation and mass spectrometric detection. wordpress.comyoutube.com A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the necessary selectivity and sensitivity for trace quantification. nih.gov

Key stages in method development include selecting an appropriate LC column (typically a C18 or a polar-embedded column for better retention of polar compounds), optimizing the mobile phase composition (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid to aid ionization), and fine-tuning MS parameters such as ion spray voltage and collision energy. pharmanueva.com

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of 3-Ethylsulfonylpiperidine by GC-MS may be challenging due to its polarity and relatively low volatility. cmbr-journal.com Therefore, a derivatization step is often required to convert the polar N-H group into a less polar, more volatile derivative. nist.gov Acylation or silylation are common derivatization strategies. The method would utilize a capillary column (e.g., HP-5MS) and electron ionization (EI) for fragmentation, providing a characteristic mass spectrum for identification. cmbr-journal.commdpi.com The automated analysis of the resulting data can help in identifying a wide range of compounds in complex mixtures. nih.gov

Below is a table summarizing typical starting parameters for the development of an LC-MS/MS method for a small polar molecule like this compound.

| Parameter | Typical Setting | Purpose |

| LC System | UPLC/HPLC | High-resolution separation of analyte from matrix components. |

| Column | C18 or HILIC (100 x 2.1 mm, <3 µm) | Retention and separation of the polar analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides protons for ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimension and to ensure efficient ionization. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the basic piperidine nitrogen. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |

| MRM Transition | Precursor Ion [M+H]+ → Product Ion | Specific transition selected for quantification of the target analyte. |

Electroanalytical Methods for Detection and Quantification

Electroanalytical techniques offer advantages such as high sensitivity, rapid analysis time, and low cost. researchgate.net These methods are based on measuring the potential or current in an electrochemical cell containing the analyte. For a compound like this compound, voltammetric methods could potentially be developed.

The feasibility of an electroanalytical method depends on the electrochemical activity of the target molecule. While the piperidine ring itself is not typically electroactive, functional groups can be. The sulfonyl group is generally electrochemically stable and difficult to reduce or oxidize. However, it is conceivable that under specific conditions (e.g., using modified electrodes or in specific supporting electrolytes), a detectable electrochemical response could be generated. Research into the electrochemistry of piperidine derivatives has often focused on their synthesis or reactivity rather than direct analytical quantification. nih.govacs.orgnih.govresearchgate.net Development in this area would require exploratory studies using techniques like cyclic voltammetry to investigate the electrochemical behavior of this compound at various electrode surfaces and pH conditions.

Chromatographic Method Development for Purity Profiling and Impurity Analysis

Purity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying all impurities present in a drug substance. researchgate.netresearchgate.net High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.

A typical approach for developing a stability-indicating HPLC method involves:

Column and Mobile Phase Screening: Testing various columns (C18, C8, Phenyl, etc.) and mobile phase pH conditions to find the optimal selectivity for separating the main peak from all potential impurities.

Gradient Optimization: Developing a gradient elution method, typically using a buffered aqueous phase and an organic modifier like acetonitrile, to ensure that both early and late-eluting impurities are resolved and detected.

Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method must be able to separate these degradation products from the parent compound, proving it is "stability-indicating."

The table below illustrates a generic gradient program that could serve as a starting point for the purity analysis of this compound.

| Time (minutes) | % Mobile Phase A (Water w/ 0.1% TFA) | % Mobile Phase B (Acetonitrile w/ 0.1% TFA) |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Broader Applications and Future Research Directions

3-Ethylsulfonylpiperidine as a Versatile Synthetic Intermediate for Complex Molecule Synthesis

The this compound scaffold represents a valuable building block for the synthesis of more complex molecules due to the combined chemical properties of the piperidine (B6355638) ring and the ethylsulfonyl group. The piperidine moiety offers a flexible, six-membered heterocyclic structure that is a key pharmacophore in many drugs. nih.govrhhz.net Its synthesis can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization, and various metal-catalyzed reactions. rsc.orgorganic-chemistry.org

The ethylsulfonyl group at the 3-position introduces several key features. Sulfones are generally stable to a wide range of reaction conditions, allowing for further chemical modifications on the piperidine ring or the nitrogen atom without disturbing the sulfonyl moiety. wikipedia.orgscispace.com The strong electron-withdrawing nature of the sulfonyl group can influence the reactivity of the adjacent carbon atoms, potentially facilitating specific chemical transformations. wikipedia.org

The synthesis of complex molecules from this compound can be envisioned through several pathways:

N-Functionalization: The secondary amine of the piperidine ring is a prime site for introducing a wide array of substituents through alkylation, acylation, or reductive amination, allowing for the exploration of diverse chemical space. wikipedia.org

C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. The piperidine ring of this compound presents multiple sites for such reactions, offering a direct route to more complex substituted derivatives.

Ring-Opening Strategies: Under specific conditions, the piperidine ring could be opened to yield linear molecules with defined stereochemistry, which can then be used in the synthesis of other complex targets.

The utility of sulfonylpiperidine derivatives as intermediates is evident in the synthesis of various biologically active compounds, where the sulfonyl group can act as a key structural element or a directing group for subsequent transformations.

Table 1: Synthetic Routes to Piperidine Derivatives

| Reaction Type | Description | Catalyst/Reagents | Reference |

|---|---|---|---|

| Pyridine Hydrogenation | Reduction of the aromatic pyridine ring to a saturated piperidine ring. | Rhodium, Palladium, Nickel catalysts | rsc.orgwikipedia.org |

| Intramolecular Cyclization | Ring closure of a linear precursor containing a nitrogen atom and a suitable electrophilic center. | Various, depends on substrate | nih.govorganic-chemistry.org |

| Reductive Amination | Reaction of a diketone or related precursor with an amine source. | Iridium catalysts | nih.gov |

Potential as a Scaffold in Advanced Materials Research (e.g., Functional Polymers, Supramolecular Chemistry)

While the direct application of this compound in materials science is not yet established, its structural components suggest significant potential. The field of functional polymers and supramolecular chemistry often relies on monomers and building blocks with specific, well-defined properties.

Functional Polymers: Polymers containing sulfone groups in their backbone, known as polysulfones, are a class of high-performance engineering plastics. They are noted for their high strength, thermal stability, and resistance to oxidation and corrosion. wikipedia.org The incorporation of a this compound moiety into a polymer chain, either as a pendant group or as part of the main chain, could impart some of these desirable properties. The piperidine nitrogen also offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility or its ability to coordinate with metal ions.

Supramolecular Chemistry: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The this compound molecule has features conducive to forming such assemblies:

Hydrogen Bonding: The N-H group of the piperidine ring can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

Host-Guest Chemistry: The piperidine ring can adopt a stable chair conformation, which could potentially act as a host for smaller guest molecules.

The combination of a rigid, polar sulfonyl group and a more flexible, basic piperidine ring in one molecule offers intriguing possibilities for the design of new materials with tailored properties.

Exploration in Agrochemical Research as a Lead Scaffold for Novel Active Compounds (Focus on Chemical Design and Mechanism)

The piperidine scaffold is a well-established feature in a variety of commercial and developmental agrochemicals, including fungicides, insecticides, and herbicides. ijnrd.orgrhhz.net The flexibility of the piperidine ring is thought to enhance the binding affinity of the molecule to its biological target. rhhz.net

The addition of an ethylsulfonyl group to the piperidine ring at the 3-position could significantly influence its biological activity. Sulfonamide and sulfone moieties are present in a number of commercial pesticides and are known to contribute to their efficacy. nih.govnih.govresearchgate.net

Chemical Design and Structure-Activity Relationships (SAR): In the design of novel agrochemicals based on the this compound scaffold, several factors would be considered:

Nature of the N-substituent: The group attached to the piperidine nitrogen is often crucial for activity. SAR studies would involve synthesizing a library of compounds with diverse N-substituents to optimize potency and selectivity.

Stereochemistry: The 3-position of the piperidine ring is a chiral center. The biological activity of the two enantiomers could differ significantly, making stereoselective synthesis and testing essential.

Position of the Sulfonyl Group: Structure-activity relationship studies on piperidine-based insecticides have shown that the position of substituents on the ring can have a dramatic effect on toxicity. nih.govresearchgate.net For instance, in one study, substitution at the second carbon position of the piperidine ring conferred the highest toxicity against Aedes aegypti. nih.govresearchgate.net

Fungicides: Some sulfonamide fungicides act by inhibiting specific enzymes in the fungal cell. nih.gov For example, new piperidine-4-carbohydrazide (B1297472) derivatives have been shown to inhibit succinate (B1194679) dehydrogenase (SDH). nih.gov

Insecticides: Piperine and its derivatives, which contain a piperidine ring, have shown insecticidal activity. frontiersin.org The mechanism can vary, with some compounds acting on the nervous system of the insects.

The this compound scaffold offers a promising starting point for the discovery of new agrochemicals with potentially novel modes of action.

Table 2: Examples of Piperidine-Containing Agrochemicals

| Compound Class | Type of Activity | Reference |

|---|---|---|

| Piperidine-containing thymol (B1683141) derivatives | Antifungal | rhhz.net |

| Piperine derivatives | Insecticidal | frontiersin.org |

| Thiazolyl piperidine compounds | Insecticidal | rhhz.net |

Emerging Research Areas and Unexplored Facets of this compound Chemistry

The field of organic chemistry is constantly evolving, opening up new avenues for the study and application of molecules like this compound.

Catalytic Functionalization: Recent advances in catalysis offer the potential for novel transformations of the this compound scaffold. This includes late-stage C-H functionalization, which would allow for the direct introduction of new functional groups onto the piperidine ring, and the development of new catalytic methods for the stereoselective synthesis of specific isomers. A recent development combines biocatalytic oxidation and radical cross-coupling to streamline the synthesis of complex piperidines. news-medical.net

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for their ability to bind to a biological target. The this compound scaffold, with its combination of a proven pharmacophore (piperidine) and a group capable of strong polar interactions (sulfonyl), could be an attractive fragment for screening against a variety of protein targets. Advances in FBDD and AI-driven molecular modeling are increasingly being used to optimize piperidine-based compounds. pmarketresearch.com

Organocatalysis: Chiral amines, including derivatives of piperidine, are known to be effective organocatalysts for a variety of chemical reactions. The specific steric and electronic properties of this compound could make it or its derivatives interesting candidates for new organocatalysts.

The exploration of these emerging areas could lead to the discovery of new reactions, new biologically active compounds, and new materials based on the this compound core structure.

Challenges and Opportunities in the Academic Research of this compound

Challenges: The primary challenge in the study of this compound is related to its synthesis, particularly the control of stereochemistry.

Stereoselective Synthesis: The synthesis of 3-substituted piperidines with high enantiomeric purity is a non-trivial task. nih.govresearchgate.net While methods for the asymmetric synthesis of piperidines are known, they often require multi-step procedures or specialized catalysts. nih.govnih.gov Developing a concise and efficient stereoselective synthesis of this compound would be a significant challenge.

Functional Group Compatibility: While the sulfonyl group is relatively robust, certain reaction conditions required for the modification of the piperidine ring might not be compatible with it, and vice versa.

Opportunities: Despite the challenges, the academic research of this compound presents numerous opportunities.

Development of New Synthetic Methods: The challenges in its synthesis provide an opportunity for the development of new and innovative synthetic methodologies for substituted piperidines. news-medical.net

Interdisciplinary Research: The potential applications of this compound in medicinal chemistry, agrochemistry, and materials science create opportunities for collaborative, interdisciplinary research projects.

Exploration of a Niche Chemical Space: As a relatively unexplored molecule, this compound and its derivatives represent a niche area of chemical space with the potential for the discovery of novel properties and applications. The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities, and improve pharmacokinetic properties. thieme-connect.comresearchgate.net

The systematic investigation of the synthesis, properties, and applications of this compound could lead to significant advances in several fields of chemistry.

Q & A

Q. What are the established synthetic routes for 3-Ethylsulfonylpiperidine, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Synthesis typically involves sulfonylation of piperidine derivatives. For example, alkylation of sulfonyl precursors under anhydrous conditions, followed by purification via column chromatography (e.g., using TFA for deprotection) . Optimization includes adjusting reaction temperature (e.g., 0–5°C for exothermic steps), stoichiometry of sulfonylating agents, and catalyst selection (e.g., triethylamine as a base). Yield improvements are achievable through iterative solvent screening (e.g., dichloromethane vs. THF) and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks by comparing to analogous piperidine derivatives. The ethylsulfonyl group induces deshielding (~2.5–3.5 ppm for adjacent protons) .

- IR : Confirm sulfonyl (S=O) stretches at ~1120–1300 cm⁻¹ and 1320–1370 cm⁻¹ .

- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+) and fragmentation patterns specific to sulfonamide cleavage .

Q. How does the sulfonyl group influence the physicochemical properties of this compound compared to unsubstituted piperidines?

- Methodological Answer : The sulfonyl group enhances polarity (measured via logP reduction) and hydrogen-bonding capacity, impacting solubility and chromatographic retention. Computational tools (e.g., Gaussian) predict dipole moment increases by ~2–3 Debye units. Experimental validation via HPLC (C18 column, acetonitrile/water gradient) shows longer retention times versus non-sulfonylated analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, assess sulfonyl group electron-withdrawing effects on piperidine ring nucleophilicity. Compare computed LUMO maps to experimental reaction rates with electrophiles (e.g., methyl iodide) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for sulfonyl-substituted piperidines?

- Methodological Answer :

Q. How can enantioselective synthesis be achieved for chiral this compound derivatives?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or optical rotation comparisons with literature values .

Q. What are the best practices for integrating this compound into multi-step syntheses while minimizing side reactions?

- Methodological Answer :

- Protect reactive sites (e.g., sulfonyl group stability under acidic/basic conditions).

- Use orthogonal protecting groups (e.g., Boc for amines) and optimize step order to prevent sulfonamide hydrolysis .

Data Integrity and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound preparations?

Q. What statistical methods are appropriate for validating purity and structural consistency in batch syntheses?

- Methodological Answer : Apply ANOVA to compare batch yields/purity (HPLC area%). Use principal component analysis (PCA) on FT-IR or Raman spectra to detect batch-to-batch variability .

Literature and Application

Q. How can researchers identify gaps in the literature on this compound’s pharmacological or material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.